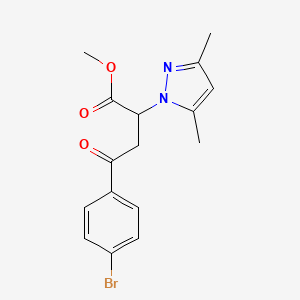![molecular formula C19H16FN5O B1226410 6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1226410.png)
6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2,5-dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone is a member of triazoles.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone and its derivatives have been a subject of interest in the field of organic chemistry, particularly in the synthesis of complex heterocyclic compounds. For instance, Hassneen and Abdallah (2003) developed methods for synthesizing pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the versatility of triazolopyrimidinone structures in chemical synthesis (Hassneen & Abdallah, 2003).
Pharmacological Potential
In the realm of medicinal chemistry, similar structures have been explored for their pharmacological potential. Chrovian et al. (2018) described a dipolar cycloaddition reaction to synthesize tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines, which led to the discovery of a P2X7 antagonist clinical candidate for mood disorders (Chrovian et al., 2018). This indicates the potential utility of triazolopyrimidinone derivatives in developing new therapeutic agents.
Novel Compound Synthesis
The synthesis of novel compounds utilizing triazolopyrimidinone frameworks has been an active area of research. Khashi, Davoodnia, and Lingam (2015) described the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the diverse applications of these compounds in creating new chemical entities (Khashi, Davoodnia, & Lingam, 2015).
Crystal Structure and Characterization
The characterization of these compounds, including their crystal structures and spectroscopic properties, is crucial for understanding their potential applications. Lahmidi et al. (2019) focused on the synthesis, crystal structure, and spectroscopic characterization of a novel pyrimidine derivative, providing insights into the molecular structure of such compounds (Lahmidi et al., 2019).
Therapeutic Applications
Beyond synthesis and characterization, the therapeutic applications of triazolopyrimidinone derivatives are being explored. Li et al. (2016) designed and synthesized a set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 inhibitors, showcasing the potential use of these compounds in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Propiedades
Nombre del producto |
6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone |
|---|---|
Fórmula molecular |
C19H16FN5O |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
6-[(2,5-dimethylphenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H16FN5O/c1-12-3-4-13(2)14(9-12)10-24-11-21-18-17(19(24)26)22-23-25(18)16-7-5-15(20)6-8-16/h3-9,11H,10H2,1-2H3 |
Clave InChI |
NTECUVJCPIVLNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(1-Imidazolyl)phenoxy]-1-phenyltetrazole](/img/structure/B1226328.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)
![5-[4-(benzyloxy)-3-chlorobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B1226331.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)
![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)

![N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide](/img/structure/B1226343.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)
![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)